molecular formula C16H10ClFN2O2 B8421952 7-Chloro-1-(4-fluorophenyl)-4-oxo-quinoline-3-carboxamide

7-Chloro-1-(4-fluorophenyl)-4-oxo-quinoline-3-carboxamide

Cat. No.: B8421952
M. Wt: 316.71 g/mol
InChI Key: KQXVOJNAJOWXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1-(4-fluorophenyl)-4-oxo-quinoline-3-carboxamide is a useful research compound. Its molecular formula is C16H10ClFN2O2 and its molecular weight is 316.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H10ClFN2O2

Molecular Weight

316.71 g/mol

IUPAC Name

7-chloro-1-(4-fluorophenyl)-4-oxoquinoline-3-carboxamide

InChI

InChI=1S/C16H10ClFN2O2/c17-9-1-6-12-14(7-9)20(8-13(15(12)21)16(19)22)11-4-2-10(18)3-5-11/h1-8H,(H2,19,22)

InChI Key

KQXVOJNAJOWXGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=O)C3=C2C=C(C=C3)Cl)C(=O)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7-Chloro-1,4-dihydro-1-(3-fluorophenyl)-4-oxo-3-quinolinecarboxamide [IV; R=H, R1 =3-FC6H4, R2 =H, R6H, X=Cl]was prepared from 7.36 g 7-chloro-1,4-dihydro1-(3-fluorophenyl)-4-oxo-3-quinolinecarboxylic acid by the procedure of Example 1, part (h), and was obtained (7.14 g) as a colorless solid, m.p. 294-296° C. when recrystallized from DMF. e) 1,4-Dihydro-1-(3-fluorophenyl)-4-oxo-7-(4-pyridinyl)3-quinolinecarboxamide [I; R=H, R1 =3-FC6H4, R2 =H, R6H, R7 4 -pyridinyl]was prepared from 4.13 g 7-chloro-1,4-dihydro-1-(3-fluorophenyl)-4-oxo-3-quinolinecarboxamide, 3.78 g 4-trimethylstannylpyridine and 0.46 g dichloro-bis-triphenylphosphine palladium according to the procedure of Example 37, part (c), and was obtained (2.4 g) in the form of its methanesulfonate salt, m.p. above 320° C. when recrystallized from methanol.
Name
7-chloro-1,4-dihydro1-(3-fluorophenyl)-4-oxo-3-quinolinecarboxylic acid
Quantity
7.36 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

1,4-Dihydro-7-chloro-1-(4-fluorophenyl)-4-oxo-3-quinolinecarboxamide [IV; R=H, R1 =4-FC6H4, R2 =H, R6 =H, X=Cl]was prepared from 2.65 g 1,4-dihydro-7-chloro1-(4-fluorophenyl)-4-oxo-3-quinolinecarboxylic acid by the procedure of Example 1, part (h), and was obtained (1.26 g) in the form of a colorless solid, m.p. 253-255° C when recrystallized from acetonitrile.
Name
1,4-dihydro-7-chloro1-(4-fluorophenyl)-4-oxo-3-quinolinecarboxylic acid
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

7-Chloro-1,4-dihydro-4-oxo-1-phenyl-3-quinolinecarboxamide [IV; R=H, R1 =C6H5, R2 =H, R6 =H, X=Cl]was prepared from 3.60 g 7-chloro-1,4-dihydro-4-oxo-1-phenyl3-quinolinecarboxylic acid by the procedure of Example 1, part (h), and was obtained (3.00 g) in the form of a colorless solid, m.p. 297-299° C. when recrystallized from DMF.
Name
7-chloro-1,4-dihydro-4-oxo-1-phenyl3-quinolinecarboxylic acid
Quantity
3.6 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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